Dimethyl cyclohexanoylphosphonate
Description
Dimethyl cyclohexanoylphosphonate (hypothetical structure: (CH₃O)₂P(O)C(O)C₆H₁₁) is a phosphonate ester characterized by a cyclohexanoyl (cyclohexyl carbonyl) group and two methyl ester substituents. These compounds are typically utilized in organic synthesis, polymer modification, and pharmaceutical applications due to their reactivity and stability .
Properties
Molecular Formula |
C9H17O4P |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
cyclohexyl(dimethoxyphosphoryl)methanone |
InChI |
InChI=1S/C9H17O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
VYANKHDEGZMIHL-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)C1CCCCC1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclohexyl Methyl Methylphosphonate (CAS 7040-52-0)
- Structure : O-Cyclohexyl O-methyl methylphosphonate (C₈H₁₇O₃P).
- Synthesis: Prepared via esterification of methylphosphonic acid with cyclohexanol and methanol.
- Properties : Molecular weight 192.19 g/mol, HS code 2931.47. Used as a stabilizer in polymer matrices, enhancing intermolecular interactions and extrusion efficiency .
- Applications : Modifies high-density polyethylene (HDPE) to improve mechanical performance under high-speed loading .
Diethyl (Hydroxymethyl)phosphonate (CAS 3084-40-0)
- Structure : (CH₂OH)P(O)(OCH₂CH₃)₂.
- Synthesis : Produced via hydroxymethylation of diethyl phosphite, followed by purification.
- Properties : Key intermediate in synthesizing flame retardants and bioactive molecules. Industrial production involves cost-effective catalytic processes with stringent environmental controls .
- Applications : Precursor for antiviral agents and crosslinking agents in resins.
Diethyl Methylformylphosphonate Dimethylhydrazone (CAS N/A)
- Structure : (CH₃)₂NN=CHP(O)(OCH₂CH₃)₂.
- Synthesis : Derived from diethyl-2,2-(diethoxy)ethylphosphonate via acid-catalyzed hydrolysis and subsequent dimethylhydrazine protection .
- Properties : GC-MS and NMR data confirm a purity of 86% after distillation. Fragmentation patterns (e.g., m/z 152, 125) align with hydrazone formation .
- Applications : Protects aldehyde groups in multistep syntheses, particularly in alkaloid and heterocycle chemistry.
Dimethyl (2-Oxo-6-Phenylhexyl)phosphonate (CAS 61263-11-4)
- Structure : (CH₃O)₂P(O)CH₂C(O)(CH₂)₃C₆H₅.
- Synthesis : Prepared via CuSO₄-catalyzed cross-coupling or modified Arbuzov reactions.
- Properties : Molecular formula C₁₄H₂₁O₄P, used in Michael addition reactions for β-ketophosphonate derivatives .
- Applications : Building block for bioactive molecules and materials science.
Table 1. Comparative Data of Phosphonate Derivatives
Key Research Findings
- Reactivity : Cyclohexyl phosphonates exhibit superior thermal stability compared to aliphatic analogs, making them ideal for high-temperature polymer processing .
- Synthetic Utility : Dimethylhydrazone derivatives (e.g., ) enable selective aldehyde masking, critical in complex molecule synthesis .
- Industrial Relevance: Diethyl (hydroxymethyl)phosphonate’s scalable production highlights its economic viability in bulk chemical manufacturing .
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